Cas no 1804228-70-3 (Benzenepropanenitrile, 2-methoxy-4-methyl-)

Benzenepropanenitrile, 2-methoxy-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanenitrile, 2-methoxy-4-methyl-
- EN300-1869417
- 1804228-70-3
- 3-(2-methoxy-4-methylphenyl)propanenitrile
-
- Inchi: 1S/C11H13NO/c1-9-5-6-10(4-3-7-12)11(8-9)13-2/h5-6,8H,3-4H2,1-2H3
- InChI Key: WNNHOAOQFYJTDC-UHFFFAOYSA-N
- SMILES: C1(CCC#N)=CC=C(C)C=C1OC
Computed Properties
- Exact Mass: 175.099714038g/mol
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 1.016±0.06 g/cm3(Predicted)
- Boiling Point: 314.9±27.0 °C(Predicted)
Benzenepropanenitrile, 2-methoxy-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869417-5.0g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1869417-0.25g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1869417-10g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1869417-5g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1869417-10.0g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1869417-0.1g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1869417-0.05g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1869417-0.5g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1869417-1.0g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1869417-2.5g |
3-(2-methoxy-4-methylphenyl)propanenitrile |
1804228-70-3 | 2.5g |
$1650.0 | 2023-09-18 |
Benzenepropanenitrile, 2-methoxy-4-methyl- Related Literature
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
Additional information on Benzenepropanenitrile, 2-methoxy-4-methyl-
Recent Advances in the Study of Benzenepropanenitrile, 2-methoxy-4-methyl- (CAS: 1804228-70-3) in Chemical Biology and Pharmaceutical Research
Benzenepropanenitrile, 2-methoxy-4-methyl- (CAS: 1804228-70-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development and biomedical applications.
One of the key areas of research has been the exploration of the compound's role as a potential intermediate in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 1804228-70-3 serves as a versatile building block for the development of novel kinase inhibitors. The researchers utilized a multi-step synthetic route to derivatize the compound, yielding a series of analogs with enhanced selectivity and potency against specific kinase targets. These findings highlight the compound's utility in medicinal chemistry and its potential for further optimization.
In addition to its synthetic applications, Benzenepropanenitrile, 2-methoxy-4-methyl- has been investigated for its direct biological activities. A recent preprint on bioRxiv (2024) reported that the compound exhibits moderate anti-inflammatory effects in vitro by modulating the NF-κB signaling pathway. The study employed a combination of molecular docking simulations and cell-based assays to elucidate the compound's mechanism of action. While the exact binding site remains to be fully characterized, these preliminary results suggest that 1804228-70-3 could serve as a lead compound for the development of new anti-inflammatory agents.
Another significant advancement comes from the field of neurodegenerative disease research. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2023) identified 1804228-70-3 as a potential modulator of protein aggregation processes. The compound demonstrated the ability to inhibit the formation of amyloid fibrils in experimental models of Alzheimer's disease, albeit with modest efficacy. This discovery opens new avenues for structure-activity relationship studies aimed at improving the compound's neuroprotective properties.
The pharmacokinetic profile of Benzenepropanenitrile, 2-methoxy-4-methyl- has also been a subject of recent investigation. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in Pharmaceutical Research (2024) revealed that the compound exhibits favorable metabolic stability and moderate blood-brain barrier permeability. These characteristics make it particularly interesting for central nervous system-targeted drug development, though further optimization of its solubility and bioavailability may be required for clinical applications.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable routes to produce 1804228-70-3. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described a catalytic method that reduces the environmental impact of the synthesis while maintaining high yields. This advancement is particularly relevant given the growing emphasis on sustainable pharmaceutical manufacturing practices.
Looking forward, the diverse biological activities and synthetic versatility of Benzenepropanenitrile, 2-methoxy-4-methyl- position it as a compound with significant potential for further exploration. Current research efforts are focused on three main directions: (1) optimization of its pharmacological properties through structural modifications, (2) expansion of its therapeutic applications through mechanism-of-action studies, and (3) development of scalable and sustainable synthetic methods. As these investigations progress, 1804228-70-3 may emerge as an important scaffold in drug discovery and chemical biology research.
1804228-70-3 (Benzenepropanenitrile, 2-methoxy-4-methyl-) Related Products
- 61549-49-3(9-Decenenitrile)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)




